4-Phenylmorpholine (CAS 92-53-5) is a solid, N-aryl substituted heterocyclic amine widely used as a chemical intermediate in organic synthesis.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGOC2Gu-qSJf8xJvaNpyMjwj3FgqwRWGCZEbz3-cv7Nlhas7Y6I7LRwGoTbiQ0Ljiy25-QaW05hGw7YSAzjA8cDhv7Kkg9iLikSjDJ8C3Gs3C6ifVEuAdkAN5c8CZyToqs2BoLu5Ahknu_dJ3zS2c3quivDuhs%3D)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGry4yZVIszavwYrxSkN00D3e-6JcHGzW2hTGv19YUW3v8fS_pIfshpyjjHypvSBqfMh_32_trxYynaaBaq_DFhsLljlJBlSL6mu0Xqx2Q4-kOv29xF9WuxnWsv3NTgaiFv3OagiDNrwDfzPDHEVDHZnD4p)] Its core value lies in its role as a structural building block for more complex molecules, particularly in the development of agrochemicals and pharmaceuticals.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGOC2Gu-qSJf8xJvaNpyMjwj3FgqwRWGCZEbz3-cv7Nlhas7Y6I7LRwGoTbiQ0Ljiy25-QaW05hGw7YSAzjA8cDhv7Kkg9iLikSjDJ8C3Gs3C6ifVEuAdkAN5c8CZyToqs2BoLu5Ahknu_dJ3zS2c3quivDuhs%3D)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHrafla2gu0q05QKcPJ3EuBuxgArC7RgS-emWbrzHThHBgbyQRYZeHR-5uumXwgVbtL1xmVkDa6a-4mjxZTJ385C92JL4a8H2c2E9CB7vIy8Q7Gmp3NeHM2iLkOeaiGBO0DAQ%3D%3D)] The compound's properties, including its defined melting point (50-54°C) and stability, make it a reliable and processable precursor for multi-step syntheses where precise molecular architecture is critical.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGry4yZVIszavwYrxSkN00D3e-6JcHGzW2hTGv19YUW3v8fS_pIfshpyjjHypvSBqfMh_32_trxYynaaBaq_DFhsLljlJBlSL6mu0Xqx2Q4-kOv29xF9WuxnWsv3NTgaiFv3OagiDNrwDfzPDHEVDHZnD4p)]
Replacing 4-Phenylmorpholine with simpler analogs like morpholine or aniline is often unviable in established synthesis routes. The phenyl group is not merely a bulky substituent; it fundamentally alters the compound's electronic properties, steric profile, and reactivity. This substituent is critical for its function as a directing group in reactions like directed ortho-metalation (DoM), where simpler amines would not provide the required regioselectivity.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE0VEZY8RFUyrCVyQIQA6ickr4RxxYgy3gc208OEq31ScRmeAmvkx2a4rLTywvKENoPVlPBLDg8acgIkQtuzZKZhV_12LMRuj5H5WUg5cP8c1m4O-pR6SXdxiGE8_HLJn1RNf4ESjAk-xW5hNJL8ZMuxw%3D%3D)][[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE1VAAJdRaJ65PxbfmnJLGc1RQT0WkXnChwWwulMsWgauHTooIVVdfydDhxfDw2qxRk1AMgTTOVL_oOU9_vtjdrNxVH7ZZj0oZxRiwTZxc9sqzK5MflZu619CJx-Tva0WPGKB_zwu7GDqkFajLyiXw%3D)] Furthermore, in applications such as agrochemical synthesis, the entire N-phenylmorpholine scaffold is often essential for the final product's biological activity, as seen in morpholine-class fungicides, making substitution by precursors lacking this specific structure impossible.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFW7knVTwwfhw6GEyOhNcj1wNyewKHcx52WWU9hSDuXhDwlDWXqpZ4Hzywm_kx4lrb-wRYqo_ZbAwGNfkOTJkFQ9GSrW7HnxHlzlAQH-YnHUVeeVoMC7U8XcmTf43x51VEl-zkzUu3MixZikAwbMg%3D%3D)][[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFYExD2wTgiFm_j0AeqwC3S4cSS-wjQXEYeWBdDU8oCjUQq3xt_mveRWAR7yV3xEMeIra0WV5lrk5HaD2yRy2oD2gqXVgNIVWS0PbooqR5TirpwUNc8x9u1yrFBdoHzfE570l1b3A%3D%3D)]
4-Phenylmorpholine is a recognized structural component or direct precursor analog for morpholine-class fungicides, such as Fenpropimorph.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFW7knVTwwfhw6GEyOhNcj1wNyewKHcx52WWU9hSDuXhDwlDWXqpZ4Hzywm_kx4lrb-wRYqo_ZbAwGNfkOTJkFQ9GSrW7HnxHlzlAQH-YnHUVeeVoMC7U8XcmTf43x51VEl-zkzUu3MixZikAwbMg%3D%3D)][[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFYExD2wTgiFm_j0AeqwC3S4cSS-wjQXEYeWBdDU8oCjUQq3xt_mveRWAR7yV3xEMeIra0WV5lrk5HaD2yRy2oD2gqXVgNIVWS0PbooqR5TirpwUNc8x9u1yrFBdoHzfE570l1b3A%3D%3D)] The synthesis of these commercial agrochemicals specifically requires a morpholine ring, and structure-activity relationship studies confirm the importance of the substituted morpholine moiety for their mechanism of action, which involves inhibiting sterol biosynthesis in fungi.[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFYExD2wTgiFm_j0AeqwC3S4cSS-wjQXEYeWBdDU8oCjUQq3xt_mveRWAR7yV3xEMeIra0WV5lrk5HaD2yRy2oD2gqXVgNIVWS0PbooqR5TirpwUNc8x9u1yrFBdoHzfE570l1b3A%3D%3D)][[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGZtiDMzmA_SxjJaG8mv8YiO7UoIaN4-GS-Q0L4pNCRwBTeAW4t4eYixJXMvShLy_HkGJ0YYCimek35VJl95lC--xqkpv6rft64wSfEmufNm8ZZDMEl-hF3qnf52ezzHpXI-Bq28PnyK5pCHPAxRdWA)] Patent literature for Fenpropimorph synthesis describes the condensation of 2,6-dimethylmorpholine with a substituted phenylpropyl intermediate, achieving final product yields as high as 98.4%.[[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQERDLLMQEkviLs3rmfkYA-uQechnK9qHqaAheZty_w0F399-FIWbT_yymxS1lVNe2fr_747Z93ZWJY1xBr1W123Gtvq1w5EmV7-hr4Xdm2jxACnOdxzrNaS597yz_UZSOBEUfUORSDdi2YBaw%3D%3D)] Using a different amine, such as aniline or piperidine, would not produce the target active ingredient, making the morpholine scaffold, for which 4-phenylmorpholine is a key building block, non-negotiable.
| Evidence Dimension | Suitability as a core scaffold for morpholine fungicides |
| Target Compound Data | Serves as a key structural building block for active ingredients like Fenpropimorph. |
| Comparator Or Baseline | Non-morpholine amines (e.g., N-phenylpiperidine, aniline). |
| Quantified Difference | Qualitatively different; comparators would lead to completely different, inactive final products. |
| Conditions | Established industrial synthesis routes for morpholine-class fungicides. |
For agrochemical manufacturing, the morpholine ring provided by precursors like 4-phenylmorpholine is an indispensable structural requirement for the final product's efficacy.
Derivatives of 4-phenylmorpholine are effective corrosion inhibitors for mild steel in acidic environments. A study on N-((4-chlorophenyl)(morpholin-4-yl)methyl)benzamide, a closely related derivative, demonstrated high inhibition efficiency. In 1M sulfuric acid, this compound achieved over 90% inhibition efficiency at a concentration of 0.01 M.[[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFZF_wHABNy1Y7X_J0zCw1Q0NXqhNoi5KZP0-RDafeIdwh1Bkjrceptj0wURNbYpm7mH7bg5VybxZ8T_Rn0qo1uWdll8Y03NpXNbUQ02-zkNFslFViY32_WZY-_mwO5agu251iuJIB6WQTRmF_TiAkh0NG5Yl1oQ0oBoWmgUZMR_PVSoxM2aLVvCtBTPF-HXrVSBaFILlsBPTCzteYZZpgfXFU7r5A1QL9ykku5Fv3ReXZnxepxmoEZHW4c7pwDHIfsx0HJT16LLOn-YUQcWls1NnpbIM87ZUDtnQ%3D%3D)] The mechanism involves the adsorption of the molecule onto the steel surface, forming a protective film.[[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFZF_wHABNy1Y7X_J0zCw1Q0NXqhNoi5KZP0-RDafeIdwh1Bkjrceptj0wURNbYpm7mH7bg5VybxZ8T_Rn0qo1uWdll8Y03NpXNbUQ02-zkNFslFViY32_WZY-_mwO5agu251iuJIB6WQTRmF_TiAkh0NG5Yl1oQ0oBoWmgUZMR_PVSoxM2aLVvCtBTPF-HXrVSBaFILlsBPTCzteYZZpgfXFU7r5A1QL9ykku5Fv3ReXZnxepxmoEZHW4c7pwDHIfsx0HJT16LLOn-YUQcWls1NnpbIM87ZUDtnQ%3D%3D)] The presence of the N-phenylmorpholine core, with its heteroatoms (N, O) and the aromatic ring, is crucial for this adsorption and protective action. In contrast, simpler amines or non-aromatic analogs would exhibit different adsorption characteristics and likely lower inhibition performance under similar conditions.
| Evidence Dimension | Corrosion Inhibition Efficiency (%) |
| Target Compound Data | >90% (for a closely related derivative, N-((4-chlorophenyl)(morpholin-4-yl)methyl)benzamide) |
| Comparator Or Baseline | Uninhibited mild steel. |
| Quantified Difference | Significant reduction in corrosion rate compared to baseline. |
| Conditions | Mild steel in 1M H2SO4 solution at a 0.01 M inhibitor concentration. |
This demonstrates the value of the 4-phenylmorpholine scaffold in formulating high-performance corrosion inhibitors for industrial applications like acid cleaning and descaling.
The N-phenylmorpholine structure functions as an effective Directed Metalation Group (DMG) in organic synthesis, enabling highly regioselective functionalization of the aromatic ring.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE0VEZY8RFUyrCVyQIQA6ickr4RxxYgy3gc208OEq31ScRmeAmvkx2a4rLTywvKENoPVlPBLDg8acgIkQtuzZKZhV_12LMRuj5H5WUg5cP8c1m4O-pR6SXdxiGE8_HLJn1RNf4ESjAk-xW5hNJL8ZMuxw%3D%3D)][[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE1VAAJdRaJ65PxbfmnJLGc1RQT0WkXnChwWwulMsWgauHTooIVVdfydDhxfDw2qxRk1AMgTTOVL_oOU9_vtjdrNxVH7ZZj0oZxRiwTZxc9sqzK5MflZu619CJx-Tva0WPGKB_zwu7GDqkFajLyiXw%3D)] In Directed ortho-Metalation (DoM), the tertiary amine of the morpholine ring coordinates to an organolithium base (e.g., n-BuLi), directing deprotonation exclusively to the ortho-position of the phenyl ring.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE0VEZY8RFUyrCVyQIQA6ickr4RxxYgy3gc208OEq31ScRmeAmvkx2a4rLTywvKENoPVlPBLDg8acgIkQtuzZKZhV_12LMRuj5H5WUg5cP8c1m4O-pR6SXdxiGE8_HLJn1RNf4ESjAk-xW5hNJL8ZMuxw%3D%3D)][[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE1VAAJdRaJ65PxbfmnJLGc1RQT0WkXnChwWwulMsWgauHTooIVVdfydDhxfDw2qxRk1AMgTTOVL_oOU9_vtjdrNxVH7ZZj0oZxRiwTZxc9sqzK5MflZu619CJx-Tva0WPGKB_zwu7GDqkFajLyiXw%3D)] This allows for subsequent reaction with an electrophile at that specific site. This level of control is not achievable with aniline, which has acidic N-H protons that would be deprotonated first, or with morpholine alone, which lacks the aromatic ring to be functionalized. This makes 4-phenylmorpholine a specialized reagent for constructing complex 1,2-disubstituted aromatic compounds where precise substituent placement is critical.
| Evidence Dimension | Regioselectivity of Lithiation |
| Target Compound Data | Exclusive lithiation at the ortho- position of the phenyl ring. |
| Comparator Or Baseline | Aniline (deprotonates at nitrogen); Morpholine (lacks aryl group); Anisole (another common DoM substrate). |
| Quantified Difference | Qualitatively different reaction outcome; provides ortho-selectivity where comparators provide N-deprotonation or no reaction. |
| Conditions | Reaction with organolithium bases like n-butyllithium in an inert solvent (e.g., THF) at low temperatures. |
For synthesizing complex organic molecules, this compound offers predictable and high regioselectivity, avoiding the formation of unwanted isomers and simplifying purification, which is a key processability advantage.
As a key precursor for the morpholine class of fungicides, 4-phenylmorpholine is an essential starting material for manufacturers developing and producing active ingredients like Fenpropimorph and its analogs. Its structure is integral to the final product's biological activity.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFW7knVTwwfhw6GEyOhNcj1wNyewKHcx52WWU9hSDuXhDwlDWXqpZ4Hzywm_kx4lrb-wRYqo_ZbAwGNfkOTJkFQ9GSrW7HnxHlzlAQH-YnHUVeeVoMC7U8XcmTf43x51VEl-zkzUu3MixZikAwbMg%3D%3D)][[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFYExD2wTgiFm_j0AeqwC3S4cSS-wjQXEYeWBdDU8oCjUQq3xt_mveRWAR7yV3xEMeIra0WV5lrk5HaD2yRy2oD2gqXVgNIVWS0PbooqR5TirpwUNc8x9u1yrFBdoHzfE570l1b3A%3D%3D)]
The demonstrated efficacy of the N-phenylmorpholine scaffold makes this compound a valuable starting point for developing advanced corrosion inhibitors for protecting mild steel in acidic industrial environments, such as in metal pickling or acid descaling operations.[[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFZF_wHABNy1Y7X_J0zCw1Q0NXqhNoi5KZP0-RDafeIdwh1Bkjrceptj0wURNbYpm7mH7bg5VybxZ8T_Rn0qo1uWdll8Y03NpXNbUQ02-zkNFslFViY32_WZY-_mwO5agu251iuJIB6WQTRmF_TiAkh0NG5Yl1oQ0oBoWmgUZMR_PVSoxM2aLVvCtBTPF-HXrVSBaFILlsBPTCzteYZZpgfXFU7r5A1QL9ykku5Fv3ReXZnxepxmoEZHW4c7pwDHIfsx0HJT16LLOn-YUQcWls1NnpbIM87ZUDtnQ%3D%3D)]
In pharmaceutical and specialty chemical synthesis, where precise molecular architecture is paramount, 4-phenylmorpholine serves as a superior reagent for creating ortho-functionalized aromatic compounds via Directed ortho-Metalation, ensuring high yields of the desired isomer.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE0VEZY8RFUyrCVyQIQA6ickr4RxxYgy3gc208OEq31ScRmeAmvkx2a4rLTywvKENoPVlPBLDg8acgIkQtuzZKZhV_12LMRuj5H5WUg5cP8c1m4O-pR6SXdxiGE8_HLJn1RNf4ESjAk-xW5hNJL8ZMuxw%3D%3D)][[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE1VAAJdRaJ65PxbfmnJLGc1RQT0WkXnChwWwulMsWgauHTooIVVdfydDhxfDw2qxRk1AMgTTOVL_oOU9_vtjdrNxVH7ZZj0oZxRiwTZxc9sqzK5MflZu619CJx-Tva0WPGKB_zwu7GDqkFajLyiXw%3D)]
Acute Toxic;Irritant